molecular formula C9H9F3N2O2 B11823927 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate

2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate

Cat. No.: B11823927
M. Wt: 234.17 g/mol
InChI Key: QQBOHOPPIIQUSY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(6-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is characterized by the presence of a trifluoroethyl group and a pyridinyl carbamate moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate typically involves the reaction of 6-methylpyridin-3-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(6-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2,2-Trifluoroethyl N-(6-methylpyridin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate: Similar structure but with a methoxy group instead of a methyl group.

    2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate: Contains a bromine atom at the 5-position of the pyridinyl ring.

    2,2,2-Trifluoroethyl N-(4-methylpyridin-2-yl)carbamate: Methyl group located at the 4-position of the pyridinyl ring.

Uniqueness

2,2,2-Trifluoroethyl N-(6-methylpyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridinyl ring and the presence of a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C9H9F3N2O2/c1-6-2-3-7(4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15)

InChI Key

QQBOHOPPIIQUSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)OCC(F)(F)F

Origin of Product

United States

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